molecular formula C18H19ClFNO2 B2413833 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide CAS No. 1797877-95-2

2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

Cat. No. B2413833
M. Wt: 335.8
InChI Key: QOWAHEFJJARWOL-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathway of B-cells, which play a crucial role in the immune system. Inhibition of BTK has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide' involves the reaction of 2-chloro-6-fluoroaniline with 2-methoxy-2-(o-tolyl)acetaldehyde followed by acetylation of the resulting amine.

Starting Materials
2-chloro-6-fluoroaniline, 2-methoxy-2-(o-tolyl)acetaldehyde, acetic anhydride, pyridine, sodium acetate, chloroform, wate

Reaction
Step 1: 2-chloro-6-fluoroaniline is reacted with 2-methoxy-2-(o-tolyl)acetaldehyde in the presence of sodium acetate and chloroform to form the corresponding imine intermediate., Step 2: The imine intermediate is then acetylated using acetic anhydride and pyridine to form the final product, 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide., Step 3: The product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Mechanism Of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide involves the inhibition of BTK, which is a crucial enzyme involved in the signaling pathway of B-cells. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which has therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide are primarily related to its inhibition of BTK. This inhibition leads to the suppression of B-cell activation and proliferation, which has therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In addition, research has also suggested that this compound may have neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide in lab experiments include its selectivity for BTK and its potential therapeutic benefits in various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

For research on 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide include exploring its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In addition, research may also focus on the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies may also investigate the potential toxicity of this compound and its safety profile in various applications.

Scientific Research Applications

The scientific research application of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is primarily focused on its potential therapeutic applications. As a selective inhibitor of BTK, this compound has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In addition, research has also been conducted on the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO2/c1-12-6-3-4-7-13(12)17(23-2)11-21-18(22)10-14-15(19)8-5-9-16(14)20/h3-9,17H,10-11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWAHEFJJARWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CC2=C(C=CC=C2Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

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